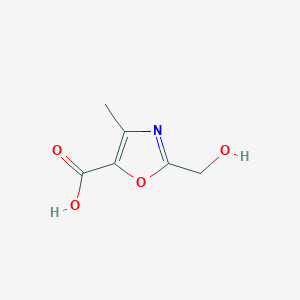

2-(Hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

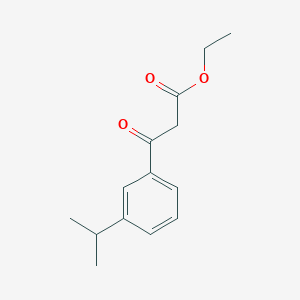

Synthesis Analysis

The synthesis of oxazole derivatives, including 2-(Hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylic acid, often involves complex reactions. Techniques include the reaction of methylamine with various carboxylic acids to produce oxazolones and the use of Grignard reagents to introduce alkyl or aryl groups, leading to β-ethylenic carboxylic acids upon acidic hydrolysis of heterocycles like oxazoles (Benoiton, Hudecz, & Chen, 2009; Laduranty, Barbot, & Miginiac, 1991). Enantioselective synthesis methods have also been explored, offering pathways to synthesize amino acid derivatives (Evans et al., 2001).

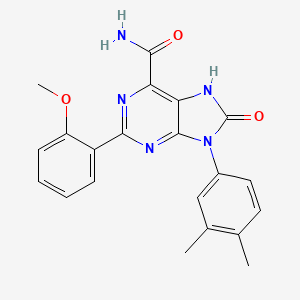

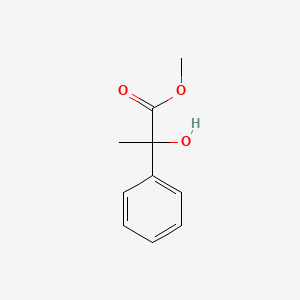

Molecular Structure Analysis

The molecular structure of oxazole derivatives has been determined using various spectroscopic methods and confirmed through quantum-chemical calculations. These analyses provide insights into the electron delocalization within the molecule, affecting its reactivity and physical properties (Shtabova et al., 2005; Crisma et al., 1997).

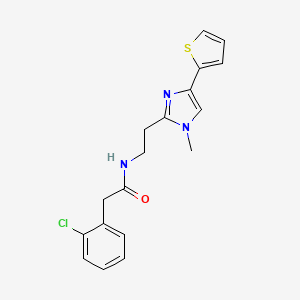

Chemical Reactions and Properties

Oxazole compounds undergo various chemical reactions, including alkylation, nitration, and conversion into acid chlorides and substituted amides. These reactions can lead to the formation of diverse functionalized oxazole derivatives with potential application in synthesizing complex molecules (Shtabova et al., 2005; Serebryannikova et al., 2019).

Physical Properties Analysis

The physical properties of oxazole derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various environments. These properties are influenced by the molecular structure and substituent groups present on the oxazole ring (Griesbeck, Bondock, & Lex, 2003; Kricheldorf & Thomsen, 1992).

Chemical Properties Analysis

The chemical properties of "this compound" and similar compounds include reactivity towards nucleophiles, electrophiles, and their potential to undergo cycloadditions and other ring transformations. These properties are pivotal for their application in organic synthesis and the development of new materials and pharmaceuticals (Castanedo et al., 2011; Prokopenko et al., 2010).

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- Derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids were synthesized from methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, enabling further transformations and the introduction of highly basic aliphatic amines into the oxazole structure (Prokopenko et al., 2010).

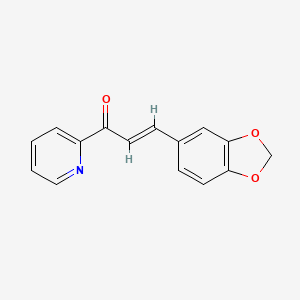

Application in Macrolide Synthesis

- Oxazoles, such as 2-(ω-hydroxyalkyl)-4,5-diphenyloxazoles, are used as masked forms of activated carboxylic acids for the synthesis of macrolides, including recifeiolide and curvularin (Wasserman et al., 1981).

Side Reactions in Peptide Synthesis

- In peptide synthesis, 2-Phenyl-4-alkyl-4-hydroxymethyl-1,3-oxazolones were identified as side products, which rearrange to 4-alkyl-2-phenyl-4,5-dihydro-1,3-oxazole-5 carboxylic acids (Kaminski et al., 2001).

Chemical Reactions and Structural Analysis

- The reaction of 2-alkyl- or 2-aryl-substituted 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene leads to methyl esters of 5-substituted 3,3,4,4-tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids, showcasing a zwitterionic mechanism (Ibata et al., 1992).

Inhibitory Activity on Blood Platelet Aggregation

- Methyl 5-substituted oxazole-4-carboxylates showed inhibitory activity on blood platelet aggregation, with some compounds comparable to aspirin (Ozaki et al., 1983).

Synthesis of Key Building Blocks for Pharmaceuticals

- The synthesis of 4-Methyloxazole-5-carboxylic acid 2 and its transformation into N,N'-bis(4-methyloxazol-5-yl)urea 5 demonstrates its application as a building block for potential pharmaceuticals like bronchodilators (Ray & Ghosh, 1999).

Synthesis and Structure of Novel Compounds

- New compounds like 2-bromomethyl-4-carboxy-5-methyl-1,2-dihydrooxazolo-[3,2-a]quinolinium bromide are synthesized from 2-(Hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylic acid, showcasing its versatility in creating novel chemical structures (Ukrainets et al., 2007).

Mecanismo De Acción

Direcciones Futuras

The future research directions for this compound would depend on its potential applications. For instance, if it shows biological activity, it could be studied further as a potential therapeutic agent. Alternatively, if it has unique chemical reactivity, it could be explored in the context of synthetic chemistry .

Propiedades

IUPAC Name |

2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-3-5(6(9)10)11-4(2-8)7-3/h8H,2H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBUYRFHRNVANR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)CO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2487522.png)

![N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2487532.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2487533.png)

![butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2487535.png)

![Methyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487538.png)